1-Methylsulfonylcyclobutane-1-carbaldehyde
Description
Properties
IUPAC Name |
1-methylsulfonylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-10(8,9)6(5-7)3-2-4-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCQIKFCYDFGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methylsulfonylcyclobutane-1-carbaldehyde typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through .
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride.
Aldehyde Formation: The aldehyde group is introduced through oxidation reactions, commonly using reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an oxidizing agent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methylsulfonylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-Methylsulfonylcyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylsulfonylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfonyl group can participate in sulfonylation reactions, modifying the activity of biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 1-Methylsulfonylcyclobutane-1-carbaldehyde with three analogs:
Key Properties and Reactivity
Electronic Effects :
- The sulfonyl group in this compound increases the electrophilicity of the aldehyde compared to the electron-donating thioether group in 1-(methylsulfanyl)cyclobutane-1-carbaldehyde. This makes the former more reactive toward nucleophiles (e.g., Grignard reagents or amines) .
- The hydroxyl group in 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde introduces hydrogen-bonding capability, enhancing solubility in polar solvents but reducing volatility compared to sulfonyl/thioether analogs .
- In contrast, the cyclopentane analog (from ) exhibits lower strain, favoring stability in thermal or acidic conditions .
Applications :
- Sulfonyl carbaldehydes are often intermediates in pharmaceuticals (e.g., protease inhibitors) due to their ability to act as electrophilic warheads. Thioether analogs may serve as precursors for sulfonyl derivatives via oxidation .
- Hydroxypropyl-substituted carbaldehydes () are explored in polymer chemistry for crosslinking applications .
Biological Activity
1-Methylsulfonylcyclobutane-1-carbaldehyde is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name : this compound
- CAS Number : 1823543-24-3
- Molecular Formula : C6H11O3S
Biological Activity Overview
This compound exhibits various biological activities that make it a candidate for further pharmaceutical development. The compound's sulfonyl group and cyclobutane structure contribute to its reactivity and interaction with biological targets.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation or cancer.
- Receptor Interaction : Its structural features may allow it to bind to various receptors, modulating their activity and influencing cellular responses.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity :
- A study highlighted its potential as an anticancer agent by demonstrating its ability to induce apoptosis in cancer cell lines. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cell death in vitro.
-
Anti-inflammatory Properties :
- Research indicated that the compound significantly reduces inflammatory markers in animal models of arthritis. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Biological Activity | Model/System Used | Key Findings |
|---|---|---|
| Anticancer | Cancer cell lines | Induces apoptosis; alters protein expression |
| Anti-inflammatory | Animal models | Reduces inflammatory markers; inhibits NF-kB |
| Neuroprotective | Neuronal cell cultures | Protects against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
